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molecular formula C15H12O2 B8646952 Phenyl 3-phenylprop-2-enoate

Phenyl 3-phenylprop-2-enoate

Cat. No. B8646952
M. Wt: 224.25 g/mol
InChI Key: NBFNGRDFKUJVIN-UHFFFAOYSA-N
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Patent
US07867581B2

Procedure details

To a 1-L three-neck flask, under a nitrogen gas stream, trans-cinnamic acid chloride (100 g, 0.60 mol), phenol (59.3 g, 0.63 mol), and THF (500 ml) were fed, and a THF solution (100 ml) of triethylamine (63.8 g, 0.63 mol) were added dropwise using a dripping funnel while being chilled with ice. After the completion of dropwise addition, 12-hour stirring was performed at room temperature, and the reaction solution was poured into water. The obtained white precipitate was filtered and dried under reduced pressure, and thereafter the yield was 135.5 g (yield rate of 99.9%). This was dissolved into approximately 200 ml of methanol by heating, and then cooled. As a result, white crystal was obtained (112.6 g, yield rate of 83.8%). Note that, the obtained crystal was confirmed to be a target trans-cinnamic acid phenyl ester by NMR structural analysis.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
59.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
63.8 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)/C=C/C1C=CC=CC=1.C1(O)C=CC=CC=1.C(N(CC)CC)C.[C:26]1([O:32][C:33](=[O:42])/[CH:34]=[CH:35]/[C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>CO.O.C1COCC1>[C:26]1([O:32][C:33](=[O:42])[CH:34]=[CH:35][C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)(=O)Cl
Name
Quantity
59.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)OC(\C=C\C1=CC=CC=C1)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
63.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while being chilled with ice
ADDITION
Type
ADDITION
Details
After the completion of dropwise addition, 12-hour
CUSTOM
Type
CUSTOM
Details
was performed at room temperature
FILTRATION
Type
FILTRATION
Details
The obtained white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
the yield was 135.5 g (yield rate of 99.9%)
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
As a result, white crystal was obtained
CUSTOM
Type
CUSTOM
Details
(112.6 g, yield rate of 83.8%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)OC(C=CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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